N-[1-[4-(dimethylamino)phenyl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide
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Overview
Description
N-[1-[4-(dimethylamino)phenyl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core linked to a dimethylaminophenyl group and a pyridinylmethylamino group, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(dimethylamino)phenyl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Enone Intermediate: The reaction begins with the condensation of 4-(dimethylamino)benzaldehyde with acetylacetone in the presence of a base such as sodium ethoxide to form the enone intermediate.
Amine Addition: The enone intermediate is then reacted with 4-aminomethylpyridine under acidic conditions to form the corresponding enamine.
Amidation: Finally, the enamine is coupled with benzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-(dimethylamino)phenyl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[1-[4-(dimethylamino)phenyl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: The compound can serve as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Materials Science: It may be utilized in the development of organic semiconductors or as a component in molecular electronics.
Mechanism of Action
The mechanism of action of N-[1-[4-(dimethylamino)phenyl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-[4-(dimethylamino)phenyl]-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]benzamide: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.
N-[1-[4-(dimethylamino)phenyl]-3-oxo-3-(quinolin-4-ylmethylamino)prop-1-en-2-yl]benzamide: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
N-[1-[4-(dimethylamino)phenyl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.
Properties
Molecular Formula |
C24H24N4O2 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[1-[4-(dimethylamino)phenyl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H24N4O2/c1-28(2)21-10-8-18(9-11-21)16-22(27-23(29)20-6-4-3-5-7-20)24(30)26-17-19-12-14-25-15-13-19/h3-16H,17H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
OJLFIKGSXJJYEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=NC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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